![molecular formula C22H28N2O2S B2484222 2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893096-36-1](/img/structure/B2484222.png)

2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

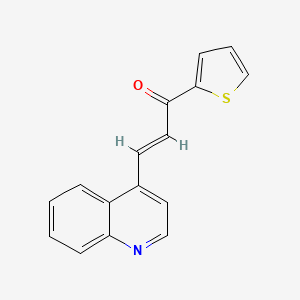

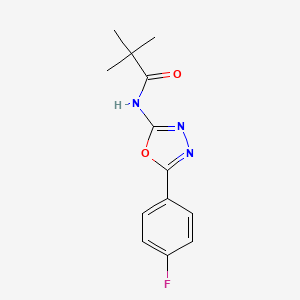

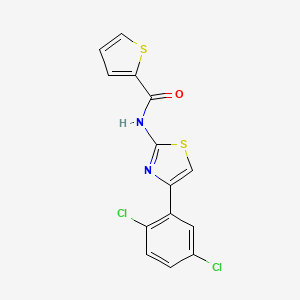

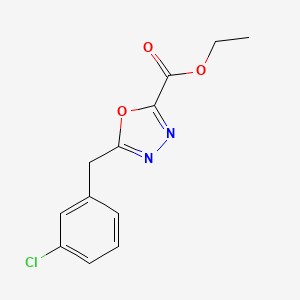

Thiophene derivatives, including compounds similar to “2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide,” are of significant interest due to their diverse pharmacological activities. Research has focused on synthesizing novel thiophene derivatives to explore their potential in various applications, leveraging their unique chemical structure for targeted biological activity (Amr et al., 2010).

Synthesis Analysis

The synthesis of thiophene derivatives typically involves initial reactions with different organic reagents, followed by structural confirmation through IR, 1H NMR, MS spectral data, and elemental analysis. This methodological approach ensures the precise formation of the desired thiophene compounds, including intricate substitutions at specific positions on the thiophene ring to achieve targeted properties and activities (Amr et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of thiophene derivatives, such as X-ray crystallography, provides detailed insights into their geometry, confirming coplanarity and dihedral angles between different molecular fragments. This structural information is crucial for understanding the compound's chemical behavior and interaction with biological targets (de Lima et al., 2010).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including cyclization and condensation, to form compounds with significant biological activity. These reactions are often facilitated by specific catalysts or conditions, such as solvent-free synthesis or microwave irradiation, to enhance yield and efficiency (Thirunarayanan & Sekar, 2013).

Physical Properties Analysis

The physical properties of thiophene derivatives, including solubility, melting point, and thermal stability, are influenced by their molecular structure. Polymers derived from thiophene compounds, for example, exhibit high glass transition temperatures and thermal stability, making them suitable for applications requiring durable materials (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as reactivity and interaction with nucleophiles, are pivotal for their biological activities. Studies on their synthesis and reactions help in designing compounds with desired antibacterial, antifungal, and other pharmacological effects (Vasu et al., 2003).

References:

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound has been involved in studies related to the synthesis of ortho-linked polyamides and their chemical properties. Hsiao et al. (2000) explored the synthesis of polyamides using dicarboxylic acids and diamines, showcasing the compound's relevance in polymer chemistry. These polyamides displayed remarkable thermal stability and solubility, indicating their potential in creating durable and versatile materials (Hsiao, Yang, & Chen, 2000).

Biological Activity and Drug Design

Research on thiophene-2-carboxamide Schiff base derivatives, including their synthesis and evaluation as cholinesterase inhibitors, highlights the compound's significance in medicinal chemistry. Kausar et al. (2021) identified several derivatives as effective dual inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial targets in Alzheimer's disease treatment. Notably, specific derivatives demonstrated high inhibition potency, suggesting their potential as therapeutic agents (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).

Application in Materials Science

The compound's utility extends to materials science, particularly in the development of metal-organic frameworks (MOFs). Zhao et al. (2017) constructed thiophene-based MOFs that showed efficient luminescent sensory abilities for detecting environmental contaminants. These MOFs' selective and sensitive detection capabilities, especially for hazardous substances like Hg(II) and Cr(VI), underscore their importance in environmental monitoring and safety (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

Mécanisme D'action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

For example, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic .

Biochemical Pathways

Thiophene-based compounds are known to interact with various biochemical pathways related to their pharmacological properties .

Result of Action

Given the range of pharmacological properties exhibited by thiophene-based compounds, it can be inferred that the compound may have a significant impact at the molecular and cellular level .

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2S/c1-22(2,3)15-12-10-14(11-13-15)19(25)24-21-18(20(26)23-4)16-8-6-5-7-9-17(16)27-21/h10-13H,5-9H2,1-4H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKOQXVDPFBDLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2484142.png)

![N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2484146.png)

![2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2484150.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484156.png)

![8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2484157.png)

![N-[(2-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484160.png)